
methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate
Descripción general
Descripción
“Methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate” is a chemical compound with the CAS No. 132976-75-1 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C13H12ClNO4 . The molecular weight is 281.69 . For the detailed structure, please refer to the supplier’s website .Aplicaciones Científicas De Investigación
Analgesic Activity
Methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate: has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID). Derivatives of this compound have shown promising results in increasing selectivity over cyclooxygenase 2 (COX-2), which is a key enzyme in the pain and inflammation pathway . The modifications in the methyl group aim to enhance the binding affinity to COX-2, potentially offering an analgesic effect with fewer side effects.
Anti-Inflammatory Properties
The compound’s ability to modulate COX-2 also suggests its use as an anti-inflammatory agent. By selectively inhibiting COX-2, it may reduce inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs . This makes it a candidate for treating chronic inflammatory diseases.
Antimicrobial Applications
Chromenes, the core structure of this compound, are known for their antimicrobial properties. They have been effective against a range of bacteria and fungi, making them valuable in the development of new antimicrobial agents . This compound could be part of novel treatments for drug-resistant microbial infections.
Anticancer Research
The chromene nucleus is a vital constituent in molecules with anticancer activities. Research into derivatives of methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate could lead to the development of new therapeutic agents for cancer treatment, particularly due to their potential to interfere with tumor growth and metastasis .
Antioxidant Potential
Chromenes also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases. The compound could be utilized in the prevention and treatment of diseases caused by oxidative damage, such as neurodegenerative disorders .
Cardiovascular Applications
Given the anti-inflammatory and antioxidant properties, there’s potential for this compound to be used in cardiovascular disease management. It could help in reducing the risk of atherosclerosis and other heart-related conditions by preventing inflammation and oxidative stress in vascular cells .
Neuroprotective Effects
The compound’s antioxidant activity suggests that it could have neuroprotective effects. It may be beneficial in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative damage and improving neuronal survival .
Agricultural Use
Chromenes have been identified with herbicidal activity, which means derivatives of methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate could be explored for use in agriculture as a natural herbicide. This could provide an eco-friendly alternative to chemical herbicides .
Safety And Hazards
This compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . For more specific safety information, please refer to the supplier’s website .
Propiedades
IUPAC Name |
methyl 5-acetamido-6-chloro-2H-chromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h3-4,6H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGZHQPZAMBNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=C1C=CCO2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

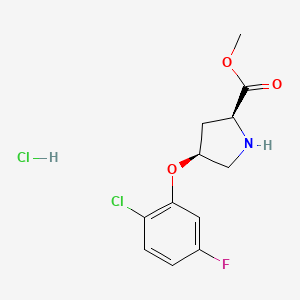
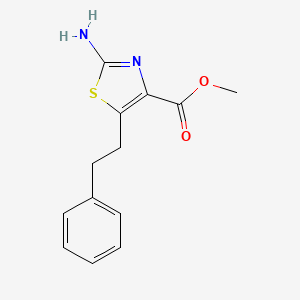
![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)
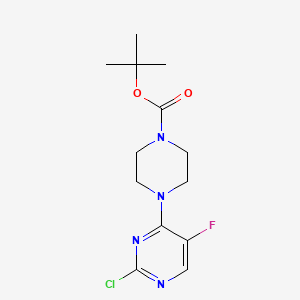
![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)
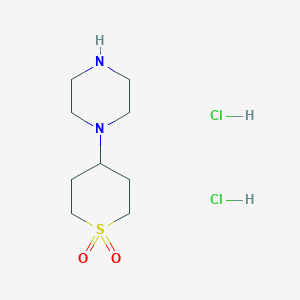
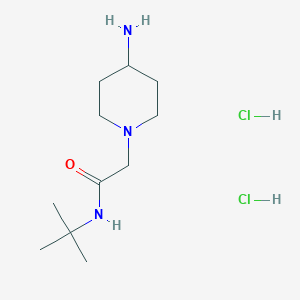
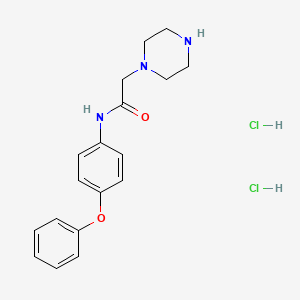
![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)
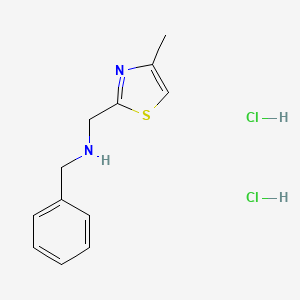
![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/structure/B1396433.png)